molecular formula C30H20O2 B049312 Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate CAS No. 116047-36-0

Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate

Cat. No. B049312
M. Wt: 412.5 g/mol
InChI Key: HIZIXJUMHAVKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” is a chemical compound with the molecular formula C30H20O2 . It is an aromatic spacer used in molecular tweezers . The structures of this compound contain twisted aromatic spacers with bay-region esters .


Molecular Structure Analysis

The molecular structure of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” is characterized by twisted aromatic spacers containing bay-region esters . The molecular weight of the compound is 412.48 g/mol .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate”. It is known to be used as an aromatic spacer in molecular tweezers , but the exact reactions it undergoes in this context are not detailed in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” are not extensively detailed in the available sources. It is known that the compound has a molecular weight of 412.48 g/mol .

Scientific Research Applications

  • Bioalkylation Studies : It's used to study the bioalkylation of dibenz[a,b]anthracene in rat liver cytosol, forming more potent procarcinogens (Flesher, Myers, Bergo, & Blake, 1986).

  • Carcinogen Biosynthesis : This compound assists in researching the biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) (Flesher, Myers, & Blake, 1984).

  • Carcinogenicity of Benz(a)anthracene Derivatives : It helps in studying the carcinogenicity of benz(a)anthracene derivatives with specific methyl groups (Pataki & Huggins, 1969).

  • Carbocation Study : This compound is used in the study of carbocations from dibenz(a,j)anthracene and its methylated derivatives (Okazaki, Chun, & Laali, 2008).

  • Bacterial Mutagenicity : In research, it's utilized for studying bacterial mutagenicity in Salmonella typhimurium TA100 (Utesch, Glatt, & Oesch, 1987).

  • Metabolism in Cell Cultures : This chemical aids in studying the metabolism of aromatic hydrocarbons by mouse embryo cell cultures (Sims, 1970).

  • Polycyclic Hydrocarbons Carcinogenicity : It's used in studies on the carcinogenicity of polycyclic hydrocarbons (Flesher & Sydnor, 1971).

  • Tumor Formation Studies : It's involved in research on tumor formation on mouse skin, particularly in studies on 7-methylbenz(a)anthracene and its dihydrodiol metabolites (Chouroulinkov et al., 1977).

  • Precursor in Synthesis : Methyl 14-acetoxydibenz(a,j)anthracene-2-carboxylate, a related compound, is a potential precursor of the desired perhydro compound (Snatzke & Kunde, 1973).

  • Metabolism and Carcinogenic Activity : The compound is used in studying the metabolism and carcinogenic activity of various benz(a)anthracene derivatives (Grandjean & Cavalieri, 1974).

Future Directions

The future directions for research and application of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” are not specified in the available sources. Given its use as an aromatic spacer in molecular tweezers , it may have potential applications in areas where these molecular structures are utilized.

properties

IUPAC Name

methyl 13-phenylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O2/c1-32-30(31)29-27-22-13-7-5-9-19(22)15-17-24(27)26(21-11-3-2-4-12-21)25-18-16-20-10-6-8-14-23(20)28(25)29/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIXJUMHAVKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5)C=CC6=CC=CC=C62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151271
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate

CAS RN

116047-36-0
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116047360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Reactant of Route 2
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate

Citations

For This Compound
2
Citations
SC Zimmerman, SR Wilson - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Structures of methyl 7-phenyldibenz[a,j]anthracene-14-carboxylate and methyl 7-phenylbenzo[1,2-h:5,4-h']diquinoline-14-carboxylate: twisted aromatic spacers containing bay-region esters Acta Crystallographica Section C …
Number of citations: 4 scripts.iucr.org
YY Wu, YL Wu, CL Lin, HC Chen, YY Chuang… - Organic …, 2023 - ACS Publications
A strategy for the synthesis of dibenz[a,j]anthracenes (DBAs) from cyclohexa-2,5-diene-1-carboxylic acids is presented. Our approach involves sequential C–H olefination, cycloaddition…
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.